Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate
Overview
Description
Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C11H10Br2F2O3. It was first synthesized by Qingyun Xu and colleagues in their research on antifungal agents in 2006. This compound is known for its unique structural features, including the presence of bromine and fluorine atoms, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate can be synthesized through a multi-step process involving the bromination and esterification of appropriate precursors. The synthetic route typically involves the following steps:
Bromination: The starting material, 2,6-dibromo-4-hydroxyphenylacetic acid, is brominated using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride.
Esterification: The brominated intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ethyl 2,6-dibromo-4-hydroxyphenylacetate.
Methoxylation: Finally, the hydroxy group is replaced with a difluoromethoxy group using a reagent like difluoromethyl ether in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenylacetates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to interact with biological molecules, potentially disrupting cellular processes in fungi and bacteria. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of essential biomolecules, leading to cell death.
Comparison with Similar Compounds
Ethyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate can be compared with other similar compounds such as:
Ethyl 2,6-dibromo-4-methoxyphenylacetate: Lacks the difluoromethoxy group, resulting in different chemical properties and biological activities.
Ethyl 2,6-dichloro-4-(difluoromethoxy)phenylacetate: Contains chlorine atoms instead of bromine, leading to variations in reactivity and potency.
Ethyl 2,6-dibromo-4-(trifluoromethoxy)phenylacetate: Contains a trifluoromethoxy group, which may enhance its biological activity compared to the difluoromethoxy analog.
The uniqueness of this compound lies in its specific combination of bromine and difluoromethoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2,6-dibromo-4-(difluoromethoxy)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2F2O3/c1-2-17-10(16)5-7-8(12)3-6(4-9(7)13)18-11(14)15/h3-4,11H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKZOSWTGFKEJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Br)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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